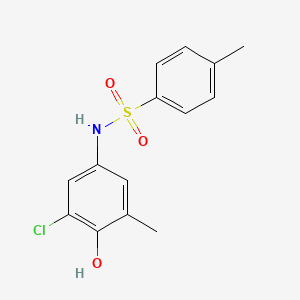![molecular formula C15H25N3O B5524911 1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)
1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by trapping with pyrazoles. This process is guided by thermodynamic factors and leads to the formation of various pyrazole-nitrogen heterocycle dyads through subsequent reactions (Mikhailov et al., 2018). Additionally, scalable synthesis routes are developed for kinase inhibitors involving alternate azide intermediates to mitigate safety hazards (Arunachalam et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including azirines and azulenes, is confirmed through various spectroscopic methods such as NMR and MS, indicating the presence of specific functional groups and confirming the structural integrity of synthesized compounds (Jiao, 2007).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a variety of chemical reactions, including photolysis and Ni(II)-catalyzed reactions with dicarbonyl compounds, leading to further heterocyclic compounds. These reactions are selective and yield products with potential application in various fields (Mikhailov et al., 2018).
Physical Properties Analysis
The physical properties, such as chemical and thermal stability of pyrazole derivatives, are characterized through thermal analyses and X-ray powder diffraction methods. These studies reveal the compounds' high stability and provide insights into their crystal structures (Maspero et al., 2008).
Chemical Properties Analysis
Pyrazole derivatives show varied chemical properties based on their structure and substitution patterns. These compounds can undergo nucleophilic substitution reactions, offering pathways to synthesize polyfunctional pyrazoles. The presence of functionalized side chains and substituents significantly influences their chemical behavior and potential applications (Grotjahn et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Functionalization of Pyrazoles
Pyrazoles, featuring functionalized side chains, are synthesized to explore their utility in various chemical reactions and potential applications in material science and drug development. The synthesis involves coupling protected alkynols with acid chlorides, forming alkynyl ketones, which are reacted with hydrazine to form the pyrazole nucleus. These compounds serve as precursors for further chemical modifications and have applications in ligand development due to their potential for hydrogen bonding and coordination to metals (Grotjahn et al., 2002).
Carbonyl Compound Identification
Carbonyl compounds, including ketones and aldehydes, can be identified and quantified through their reaction with N-Methyl benzothiazolone hydrazone, forming derivatives with characteristic spectra. This method is applicable in the analysis of various organic compounds, highlighting the importance of functional groups like the carbonyl in analytical chemistry (Paz et al., 1965).
Kinase Inhibitor Synthesis
The development of scalable synthesis for potent kinase inhibitors involves the use of pyrazole derivatives. These compounds are critical in the pharmaceutical industry for the development of new drugs targeting various diseases, including cancer. The process involves safety-driven processes to mitigate hazards, showcasing the role of pyrazole derivatives in medicinal chemistry (Arunachalam et al., 2019).
Pyrazole-Nitrogen Heterocycle Dyads
The synthesis of pyrazole-nitrogen heterocycle dyads involves the isomerization of chloroisoxazoles to azirine-carbonyl chlorides, followed by nucleophilic substitution reactions. These compounds are interesting for their photolytic properties and potential applications in materials science and photophysics (Mikhailov et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
azocan-1-yl-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)13-11-14(17(3)16-13)15(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIDTGLLDGLBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)


![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)


![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)